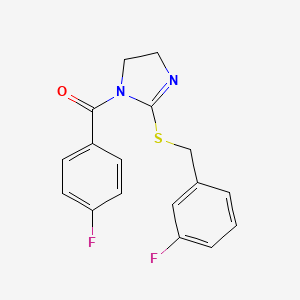

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Description

The compound “(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone” is a fluorinated imidazole derivative with a methanone group at the 1-position of the imidazole ring. Its structure features a 4,5-dihydroimidazole core substituted with a 3-fluorobenzylthio moiety at the 2-position and a 4-fluorophenyl group attached via a carbonyl linkage. This compound is synthesized through multi-step organic reactions, including sulfonation, nucleophilic substitution, and coupling reactions, as described in protocols for analogous imidazole derivatives . The inclusion of fluorine atoms enhances its metabolic stability and lipophilicity, which are critical for biological activity and pharmacokinetics .

Properties

IUPAC Name |

(4-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVCVDWTASJZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 3-fluorobenzyl mercaptan in the presence of a base to form an intermediate. This intermediate is then reacted with dihydroimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the methanone group to an alcohol.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The compound has demonstrated diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation. Key findings include:

- Mechanism of Action : The compound interacts with various molecular targets, such as enzymes and receptors, potentially inhibiting their activity or modulating their function. This leads to alterations in cellular signaling pathways and can inhibit cell proliferation.

- Therapeutic Potential : Studies indicate that this compound may serve as a scaffold for developing new drugs targeting conditions such as cancer and inflammation due to its ability to modulate biological pathways effectively .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anti-inflammatory Agents : Research has shown that derivatives of this compound can act as potent anti-inflammatory agents by inhibiting cyclooxygenase enzymes, which play a critical role in inflammation .

- GABA-A Receptor Modulation : The compound has been explored for its potential as a positive allosteric modulator at the GABA-A receptor, which is significant for treating anxiety and other neurological disorders .

- Metabolic Stability Studies : Comparative studies with existing drugs have demonstrated that certain derivatives exhibit higher metabolic stability, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Notes on Methodology and Software

- Virtual Screening : Similarity-based methods (e.g., Tanimoto coefficients) prioritize fluorinated analogs for biological testing .

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a complex organic molecule featuring a combination of imidazole and thiophene structures, which are known for their biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F2N2OS. Its structure includes a fluorobenzyl group and an imidazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H13F2N2OS |

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring may facilitate binding to metal ions or heme groups, while the thiophene moiety can enhance electronic properties and binding affinity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could act as a positive allosteric modulator (PAM) for receptors such as GABA-A.

- Anticancer Activity : Similar compounds have shown promise in cancer treatment by disrupting cellular signaling pathways.

Case Study 1: GABA-A Receptor Modulation

Research indicates that derivatives of imidazole can act as PAMs for the GABA-A receptor. In a study involving 1H-benzo[d]imidazoles, compounds with similar structural motifs demonstrated enhanced metabolic stability and receptor affinity. This suggests that this compound may exhibit similar properties, making it a candidate for further investigation in neurological disorders .

Case Study 2: Anticancer Potential

A study on benzimidazole derivatives highlighted their anticancer properties through structure-activity relationship (SAR) analysis. Compounds with imidazole rings showed significant cytotoxicity against various cancer cell lines. Given the structural similarities, it is plausible that this compound could also demonstrate anticancer activity .

Metabolic Stability

Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Studies have shown that fluorination at specific positions can enhance metabolic stability while reducing toxicity. The presence of fluorine in this compound may contribute to its resistance against metabolic degradation, thus prolonging its action in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.